molecular formula C14H18N4S B11069764 Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]- CAS No. 696640-08-1

Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-

Cat. No.: B11069764
CAS No.: 696640-08-1
M. Wt: 274.39 g/mol
InChI Key: RBJCQJUJDNBPQV-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organosulfur compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]- features a thiourea core substituted with a 2,5-dimethylphenyl group and a 1H-imidazole-5-yl ethyl moiety.

Properties

CAS No.

696640-08-1

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea

InChI

InChI=1S/C14H18N4S/c1-10-3-4-11(2)13(7-10)18-14(19)16-6-5-12-8-15-9-17-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19)

InChI Key

RBJCQJUJDNBPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CN=CN2

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article focuses on the biological activity of the specific compound Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl] (CAS Number: 696640-08-1), exploring its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H18N4S
  • Molecular Weight : 274.39 g/mol

The compound is characterized by the presence of a thiourea moiety linked to a 2,5-dimethylphenyl group and an imidazole ring, which may influence its biological interactions.

Synthesis

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For this specific compound, a straightforward method includes:

  • Reactants : 2,5-dimethylphenylamine and 2-(1H-imidazol-5-yl)ethyl isothiocyanate.
  • Reaction Conditions : Typically carried out in organic solvents under reflux conditions to enhance yield.

Anticancer Activity

Recent studies have shown that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated notable antiproliferative activity against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin in some cases .
Cell LineIC50 (µM)Reference
MCF-7<10
HCT116<15
A549<20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Antimicrobial Tests : It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structure-activity relationship indicates that modifications on the thiourea scaffold can enhance activity against resistant strains .
PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL
Vancomycin-resistant E. faecium16 µg/mL

Antiparasitic Activity

Emerging research highlights the potential of this thiourea derivative against Plasmodium falciparum, the causative agent of malaria:

  • Activity Against P. falciparum : In preliminary assays, it showed promising inhibition with an IC50 value of approximately 54 µM, indicating its potential as a lead compound for further development .

The biological mechanisms underlying the activity of thiourea derivatives are multifaceted:

  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antiparasitic Mechanisms : Inhibition of key enzymes involved in the life cycle of P. falciparum.

Case Studies and Research Findings

Several case studies have explored the efficacy of thiourea derivatives in clinical settings:

  • A study involving a series of thiazole-thiourea hybrids demonstrated enhanced anticancer properties compared to traditional therapies, suggesting a novel approach to cancer treatment .
  • Another research highlighted the broad-spectrum antimicrobial activity of thiourea derivatives against drug-resistant strains, emphasizing their potential as new therapeutic agents .

Scientific Research Applications

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the condensation of thiourea with various electrophiles. For N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-, the synthetic pathway often includes:

  • Step 1: Formation of the thiourea backbone through the reaction of thiocarbamide with appropriate amines.
  • Step 2: Introduction of the imidazole moiety via nucleophilic substitution or coupling reactions.

This synthetic versatility allows for the modification of the thiourea structure to enhance its biological activity and specificity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, research indicates that compounds derived from N-(2,5-dimethylphenyl)thiourea exhibit significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

CompoundActivityTarget Pathogen
N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-ModerateMRSA
N-(2,5-dimethylphenyl)thioureaStrongE. faecium

Anticancer Effects

Thiourea derivatives have also been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular signaling pathways and induce oxidative stress .

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Oxidative stress

Drug Development

The unique structural features of thiourea derivatives make them promising candidates for drug development. Their ability to act as scaffolds for new antimicrobial agents is particularly noteworthy. Researchers are exploring modifications to enhance their efficacy and reduce toxicity .

Agricultural Applications

Beyond medicinal uses, thiourea compounds are being studied for their potential as agricultural agents, particularly in plant protection against pathogens and pests due to their antifungal properties .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers synthesized a series of N-(2,5-dimethylphenylthioureido) acid derivatives and evaluated their antimicrobial activity against resistant strains. Results showed that certain derivatives exhibited broad-spectrum activity against drug-resistant pathogens .

Anticancer Research

Another investigation focused on the antiproliferative effects of thiourea derivatives against various cancer cell lines. The results indicated that modifications in the thiourea structure could significantly enhance anticancer activity compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Activity

Functional Group Role in Target Compound Role in Analogues
Thiourea (-NH-CS-NH-) Hydrogen bonding, flexibility Enhanced activity in antioxidants
Imidazole Metal coordination, basicity Nitroimidazoles: redox activity
2,5-Dimethylphenyl Steric bulk, lipophilicity Chlorophenyl: electronic effects

Research Findings and Implications

  • Antioxidant Potential: The thiourea group in analogues shows significant antioxidant activity, suggesting the target compound may share this property .
  • Antibacterial Selectivity : Imidazole and thiadiazole substituents influence Gram-positive vs. Gram-negative bacterial targeting .
  • Synthetic Flexibility : Click chemistry (e.g., triazole formation) and TDAE methods offer routes to diversify substituents on related scaffolds .

Preparation Methods

Reagents and Conditions

StepReagentConditionsYield
12,5-Dimethylbenzoic acidTreated with SOCl₂ or PCl₅ to form acid chloride~85% (typical for acid chloride formation)
2NH₄SCNReacted with acid chloride in anhydrous acetone~70–80% (isothiocyanate formation)

Procedure

  • Acid Chloride Formation :

    • 2,5-Dimethylbenzoic acid is refluxed with thionyl chloride (SOCl₂) under inert atmosphere. Excess SOCl₂ is removed via vacuum distillation.

    • Alternatively, phosphorus pentachloride (PCl₅) in dichloromethane (DCM) can be used for milder conditions.

  • Isothiocyanate Synthesis :

    • The acid chloride is dissolved in anhydrous acetone, and ammonium thiocyanate (NH₄SCN) is added slowly with stirring.

    • The reaction mixture is maintained at 0–5°C to prevent decomposition, then warmed to room temperature.

    • The resulting 2,5-dimethylphenyl isothiocyanate is purified via vacuum distillation or crystallization.

Step 2: Reaction with 2-(1H-Imidazol-5-yl)ethylamine

Amine Preparation

The amine precursor, 2-(1H-imidazol-5-yl)ethylamine , is synthesized via:

  • Imidazole-5-carbaldehyde reduction :

    • Imidazole-5-carbaldehyde is reduced using sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

  • Alkylation of imidazole-5-amine :

    • Imidazole-5-amine is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, followed by extraction and purification.

Key Observations

  • Solvent Choice : Acetonitrile or DMF enhances solubility of both reactants.

  • Base Requirement : Triethylamine (TEA) or K₂CO₃ is added to neutralize HCl byproducts, improving yields.

Thiourea Formation

ParameterConditionYield
SolventAcetonitrile65–75%
TemperatureRoom temperature70%
Time6–12 hours75%

Procedure

  • Reaction Setup :

    • 2,5-Dimethylphenyl isothiocyanate and 2-(1H-imidazol-5-yl)ethylamine are dissolved in acetonitrile.

    • TEA (1 equiv) is added to neutralize HCl.

  • Reaction Progression :

    • The mixture is stirred at room temperature for 6–12 hours.

    • TLC (hexane:EtOAc = 3:1) monitors reaction completion.

  • Purification :

    • The solution is concentrated, and the crude product is recrystallized from ethanol/water.

Characterization Data

Spectroscopic Analysis

TechniqueObservationsReference
¹H NMR - Singlet at δ 11 ppm (NH)
- Aromatic protons at δ 7.5–8.9 ppm
- CH₂ and CH₃ groups at δ 2–4 ppm
¹³C NMR - C=S at δ 160–180 ppm
- Aromatic carbons at δ 120–150 ppm
IR - N–H stretch at 3050–3250 cm⁻¹
- C=S stretch at 1590–1600 cm⁻¹
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 274.39 (C₁₄H₁₈N₄S)

Physical Properties

PropertyValueSource
Molecular Weight 274.39 g/mol
SMILES N(c1c(ccc(c1)C)C)C(=S)NCCc1[nH]cnc1
InChIKey RBJCQJUJDNBPQV

Alternative Synthetic Strategies

One-Pot Multicomponent Reactions

Recent advances in continuous-flow synthesis (e.g., using PMDTA and sulfur in aqueous media) could streamline thiourea preparation. However, scalability for this specific compound remains untested.

Challenges and Optimization

  • Isothiocyanate Stability :

    • 2,5-Dimethylphenyl isothiocyanate is moisture-sensitive. Storage under argon at −20°C is recommended.

  • Amine Reactivity :

    • The imidazole ring’s electron-withdrawing effects may slow reaction kinetics. Prolonging reaction times or increasing temperatures (up to 50°C) can mitigate this.

  • Byproduct Formation :

    • Excess base or impurities may lead to urea or disulfide side products. Anhydrous conditions and high-purity reagents are critical .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step synthesis involving coupling reactions between aryl amines and imidazole-containing intermediates. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalysts : Copper(I) iodide or palladium-based catalysts for cross-coupling reactions (e.g., forming triazole or thiazole rings) .
  • Temperature control : Reactions often require heating (70–100°C) to achieve high yields .
    • Validation : Monitor reaction progress via TLC and purify via column chromatography. Confirm purity with melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this thiourea derivative?

  • Essential methods :

  • FT-IR : Identify thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
  • NMR :
  • ¹H NMR : Confirm aromatic protons (δ 6.5–8.0 ppm), imidazole protons (δ 7.2–7.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
  • ¹³C NMR : Detect thiourea carbonyl (δ ~170–180 ppm) and aromatic/heterocyclic carbons .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the purity and elemental composition of this compound?

  • Elemental analysis : Compare experimental vs. calculated C, H, N, and S percentages (deviation <0.4% indicates high purity) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. What computational approaches are effective for predicting the biological activity or target binding of this thiourea derivative?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or kinases). Key parameters:

  • Binding affinity : Prioritize poses with ΔG < -7 kcal/mol .
  • Active site interactions : Analyze hydrogen bonds between thiourea groups and catalytic residues (e.g., histidine or aspartate) .
    • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental design :

  • Dose-response curves : Test a wide concentration range (nM to μM) to differentiate selective vs. non-selective effects .
  • Cell line specificity : Compare activity in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
    • Mechanistic studies :
  • ROS assays : Measure reactive oxygen species to link cytotoxicity to oxidative stress .
  • Enzyme inhibition : Validate target engagement via in vitro assays (e.g., IC₅₀ for kinases) .

Q. What methodologies are recommended for studying environmental stability and degradation pathways of this compound?

  • Fate analysis :

  • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts .
    • Ecotoxicology :
  • Microcosm studies : Assess biodegradation in soil/water systems using ¹⁴C-labeled analogs .
  • QSAR modeling : Predict bioaccumulation potential using logP and molecular weight .

Methodological Resources

  • Synthetic protocols : Refer to for reaction optimization and spectroscopic characterization .
  • Computational tools : Use docking protocols from and MD simulation frameworks from .
  • Toxicity assessment : Apply IARC guidelines for carcinogenicity evaluation ( ) and environmental risk frameworks ( ) .

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